4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
This compound features a tert-butyl-substituted benzamide core linked via a piperidine moiety to a 1-phenyl-1H-1,2,3-triazole-4-carbonyl group. The piperidine scaffold provides conformational flexibility, a common feature in bioactive molecules targeting neurological or enzymatic pathways .
Properties
IUPAC Name |
4-tert-butyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-25(2,3)19-11-9-18(10-12-19)23(31)26-20-13-15-29(16-14-20)24(32)22-17-30(28-27-22)21-7-5-4-6-8-21/h4-12,17,20H,13-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYUCVRBIUQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative of the 1,2,3-triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanism of action.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process typically starting from 4-tert-butylaniline and phenylacetylene through a click reaction mechanism. The synthesis pathway is crucial for ensuring high yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). It exhibited an IC50 value of approximately 42.5 µg/mL against MDA-MB231 cells, indicating potent cytotoxicity .
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| MDA-MB231 | 42.5 | High |
| HCT116 | 64.3 | Moderate |
| Mia-PaCa2 | 68.4 | Moderate |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interact with:
- GABA Receptors : Research indicates that triazole derivatives can act as competitive inhibitors at GABA receptors, which play a role in regulating neuronal excitability and may influence tumor growth .
Case Studies
In a recent study published in the Egyptian Journal of Chemistry, a series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, the compound similar to this compound demonstrated significant activity against multiple cancer cell lines .
Additional Biological Activities
Beyond anticancer properties, triazole compounds are also being explored for their potential anti-inflammatory and antimicrobial activities. For example:
Scientific Research Applications
Pharmacological Properties
Recent studies have highlighted the bioactivity of triazole derivatives, including the compound . Triazoles are known for their diverse pharmacological activities, including:
- Antimicrobial Activity : Triazole compounds exhibit significant antimicrobial properties. The incorporation of a phenyl group enhances their effectiveness against various pathogens by disrupting microbial cell membranes .
- Anti-inflammatory Effects : Research indicates that triazole derivatives can inhibit inflammatory mediators. For instance, compounds similar to 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown promising results in reducing nitric oxide production and other inflammatory markers in vitro .
- Anticancer Potential : Several studies have investigated the anticancer properties of triazole derivatives. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Synthesis Methodologies
The synthesis of this compound can be achieved through various synthetic routes. A common method involves:
- Formation of the Triazole Ring : The initial step often includes the reaction of tert-butyl-substituted piperidine with phenyl azides under copper-catalyzed conditions to form the triazole moiety .
- Amide Bond Formation : Following triazole synthesis, an amide bond is formed between the carboxylic acid derived from the triazole and an amine component (such as piperidine), yielding the final compound .
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of similar compounds:
Comparison with Similar Compounds
Structural Analogues with Piperidine-Benzamide Backbones
The following compounds share the piperidine-benzamide scaffold but differ in substituents and functional groups:
Key Observations :
Analogues with Heterocyclic Modifications
Key Observations :
- Synthetic Challenges : Lower yields in compounds like 8b (35.2%) suggest steric or electronic challenges in introducing bulky substituents, a consideration for scaling up the target compound’s synthesis .
Research Findings and Implications
- Synthetic Efficiency : The tert-butyl group in the target compound may simplify synthesis compared to fluorinated analogues (e.g., 6e, 7a), which require specialized reagents .
- Biological Relevance : Piperidine-benzamide derivatives frequently target neurological receptors (e.g., glycine transporters ). The triazole moiety in the target compound could enhance blood-brain barrier penetration relative to polar groups like difluoromethoxy (6f) .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of acid chlorides.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 75–85 | |
| Piperidine acylation | Triethylamine, DCM, 0°C → RT | 60–70 | |
| Benzamide coupling | DMAP, DMF, 80°C | 50–65 |
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of the compound?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
Data Contradiction Analysis :
If unexpected peaks appear (e.g., δ 5.5 ppm for unreacted amine), repeat purification via column chromatography (silica gel, EtOAc/hexane) .
Advanced: How to resolve contradictions in crystallographic data during structure determination using SHELX?
Methodological Answer :
SHELX refinement challenges (e.g., poor R-factors or anisotropic displacement errors) can arise from:
Q. Table 2: SHELX Refinement Parameters
| Issue | SHELX Command | Reference |
|---|---|---|
| Disorder | PART, SUMP | |
| Twinning | TWIN, BASF | |
| Hydrogen placement | AFIX, HFIX |
Advanced: How to design multi-step syntheses with orthogonal protecting groups?
Methodological Answer :
For complex derivatives (e.g., introducing substituents on benzamide or triazole):
- Piperidine Protection : Use tert-butoxycarbonyl (Boc) groups, removable via TFA/DCM .
- Amide Activation : Protect amines as trifluoroacetates during acylation .
- Orthogonal Deprotection : Remove Boc with TFA while retaining tert-butyl benzamide groups .
Case Study :
In a related piperidinyl-benzimidazolone synthesis, Boc protection enabled selective functionalization of the piperidine nitrogen with 87% yield .
Advanced: How to troubleshoot low yields in the final benzamide coupling step?
Methodological Answer :
Low yields (<50%) may result from:
- Steric hindrance : Use bulkier coupling agents (e.g., HATU instead of EDCI) .
- Moisture sensitivity : Employ molecular sieves in DMF to scavenge water .
- Side reactions : Add DMAP to catalyze acylation and suppress racemization .
Validation : Confirm by LC-MS; if unreacted starting material persists, increase reaction temperature to 100°C .
Basic: What are the recommended handling and storage protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
